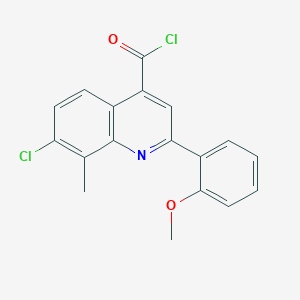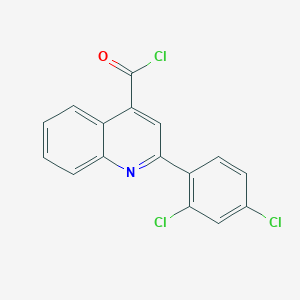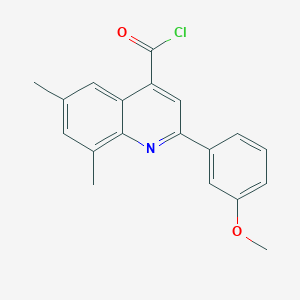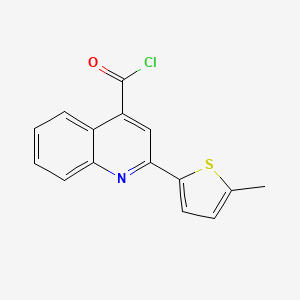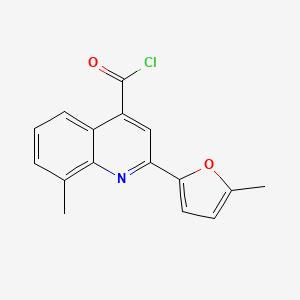
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, also known as CMQCC, is a synthetic quinoline derivative with a wide range of applications in the scientific research field. It is a colorless crystalline solid that is soluble in most organic solvents. CMQCC is used in various laboratory experiments, including organic synthesis and drug metabolism studies, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1. Biological Activities and Molecular Structures
- Biological Activities: Hydrazone and pyrazolo[3,4-b]quinoline derivatives, related to 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, demonstrate a wide range of biological activities. Specifically, hydrazone derivatives are known for their diverse biological effects, while pyrazolo[3,4-b]quinoline derivatives exhibit antimicrobial and antiviral activities, indicating potential value in new derivative development (Kumara et al., 2016).
- Molecular and Supramolecular Structures: The study by Kumara et al. (2016) also delves into the molecular and supramolecular structures of these compounds, providing insights into their chemical properties and interactions.
2. Synthesis and Spectroscopic Study of Metal Complexes
- Quinoxaline Derivatives: A quinoxaline derivative, similar to 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, was synthesized and formed metal complexes with various transition metals. These complexes were characterized using spectroscopic methods, revealing details about their structure and behavior (Al-Jibouri & Munim, 2014).
3. Synthesis and Antimicrobial Activity of Copolymers
- Antimicrobial Properties: 4-Chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate, chemically related to the subject compound, were synthesized and tested for antimicrobial activity against various microorganisms. This study highlights the potential use of these compounds in developing antimicrobial materials (Patel et al., 2005).
4. Chemical Reactions and Structural Analysis
- Chemical Transformations: The compound undergoes various chemical reactions, leading to the formation of new derivatives with distinct properties. These reactions and their products can be essential in synthesizing new materials or drugs (Asías et al., 2003).
5. Catalytic Activity in Ethylene Oligomerization
- Catalytic Applications: Nickel(II) complexes bearing N,P ligands related to 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride demonstrated catalytic activity in ethylene oligomerization. This suggests potential applications in industrial processes involving polymer synthesis (Sun et al., 2002).
Eigenschaften
IUPAC Name |
7-chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-4-3-5-12(8-10)16-9-14(18(20)22)13-6-7-15(19)11(2)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOAOFJYYSYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







